molecular formula C9H11NO3 B189527 2-(4-Methoxyphenoxy)acetamide CAS No. 30893-64-2

2-(4-Methoxyphenoxy)acetamide

Cat. No. B189527
CAS RN: 30893-64-2
M. Wt: 181.19 g/mol
InChI Key: KUPMGNARMIATFA-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenoxy)acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids . The compound has a molecular formula of C9H11NO3 .


Synthesis Analysis

The synthesis of “2-(4-Methoxyphenoxy)acetamide” and its derivatives has been reported in the literature . The synthesis process involves multi-step reactions and uses conventional, mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenoxy)acetamide” includes a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxyphenoxy)acetamide” and its derivatives often include acetylation and carbonylation . The compound’s reactivity and potential for forming various derivatives with specific functional groups have been showcased .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.19 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Hypoglycemic Activity : One study reported the synthesis of novel derivatives of 2-(4-Methoxyphenoxy)acetamide, which showed significant hypoglycemic activity in animal models, suggesting potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).

  • Synthesis and Stereochemistry of Polymeric Derivatives : Another research focused on the synthesis of polymers derived from 4-methoxyphenylacetic acid, which is related to 2-(4-Methoxyphenoxy)acetamide. These polymers have potential pharmacological applications due to their analgesic and antipyretic properties (Román & Gallardo, 1992).

  • Inhibition of Protein Tyrosine Phosphatase 1B : Derivatives of 2-(4-Methoxyphenoxy)acetamide have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, showing potential as antidiabetic agents (Saxena et al., 2009).

  • Zn(II) Complexes in Medicinal Chemistry : A study explored Zn(II) complexes derived from different aryl acetamides, including 2-(4-Methoxyphenoxy)acetamide, as potential enzyme inhibitors and anticancer agents (Sultana et al., 2016).

  • Monoamine Oxidase Inhibitors : Research on 2-phenoxyacetamide analogues, including 2-(4-Methoxyphenoxy)acetamide, found them to be potent and selective inhibitors of monoamine oxidases, which are targets for antidepressant drugs (Shen et al., 2014).

  • Cytotoxic, Anti-inflammatory, and Analgesic Activities : Derivatives of 2-(4-Methoxyphenoxy)acetamide have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, and analgesic agents (Rani et al., 2016).

  • Synthesis of Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Inhibitors : A study reported that 2-(Quinolin-4-yloxy)acetamides, related to 2-(4-Methoxyphenoxy)acetamide, are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Pissinate et al., 2016).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling "2-(4-Methoxyphenoxy)acetamide" . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Future research could focus on the design of new derivatives of “2-(4-Methoxyphenoxy)acetamide” that could retain the insulin sensitizing properties of Thiazolidinedione (TZD) and also have better efficacy . This could potentially enhance the quality of life for patients with conditions like diabetes .

properties

IUPAC Name

2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPMGNARMIATFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352330
Record name 2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methoxyphenoxy)acetamide

CAS RN

30893-64-2
Record name 2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
W Shen, S Yu, J Zhang, W Jia, Q Zhu - Molecules, 2014 - mdpi.com
Monoamine oxidases (EC 1.4.3.4; MAOs), a family of FAD-containing enzymes, is an important target for antidepressant drugs. In this paper, a series of 2-phenoxyacetamide analogues …
Number of citations: 12 www.mdpi.com
P Rani, D Pal, R Rama Hegde… - Anti-Cancer Agents in …, 2016 - ingentaconnect.com
A new concatenation of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives having 2-phenoxy-N-(1-phenylethyl)…
Number of citations: 10 www.ingentaconnect.com
E Bermejo, A Zapardiel, JA Perez-Lopez… - Journal of …, 2000 - Elsevier
The electrochemical oxidation of mefexamide N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide was investigated using cyclic, linear scan and rotating disk voltammetry at …
Number of citations: 23 www.sciencedirect.com
KL Bais, L Lal, R Mafidar, A Singh… - … Journal of Research …, 2018 - researchgate.net
Antidepressants are the most prescribed therapy for depression. The prevailing theory is that antidepressants increase the concentration of one or more brain chemicals (…
Number of citations: 0 www.researchgate.net
M Flipo, N Willand, N Lecat-Guillet… - Journal of medicinal …, 2012 - ACS Publications
In this paper, we describe the screening of a 14640-compound library using a novel whole mycobacteria phenotypic assay to discover inhibitors of EthR, a transcriptional repressor …
Number of citations: 54 pubs.acs.org
A Kumar, AK Mishra - Letters in Organic Chemistry, 2020 - ingentaconnect.com
The present work was aimed to synthesize eight new diphenylamine derivatives by the reactions of 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide with substituted phenols in the …
Number of citations: 2 www.ingentaconnect.com
C Chen, Y Luo, H Yin, Q Zhong, S Zheng, R Liu… - Bioorganic & medicinal …, 2022 - Elsevier
Based on the promising results of benzenesulfonamide spirodienones as antineoplastic agents, we have designed and synthesized a series of novel acyl sulfonamides spirodienone …
Number of citations: 10 www.sciencedirect.com
L Luo, JJ Jia, Q Zhong, X Zhong, S Zheng… - European journal of …, 2021 - Elsevier
Building on our previous work that discovered 1,2,4-triazole–spirodienone as a promising pharmacophore for anticancer activity, we have further diversified 1,2,4–triazole- spirodienone …
Number of citations: 20 www.sciencedirect.com
W Mo, Y Shi, J He, B Li, H Peng… - Journal of Heterocyclic …, 2016 - Wiley Online Library
A series of novel ethyl 4‐(methyl or trifluoromethyl)‐2‐(2‐(substituted phenoxy)acetamido)thiazole‐5‐carboxylates 7a, 7b, 7c, 7d, 7e and 8f, 8g, 8h, 8i, 8j, 8k, 8l, 8m, 8n, 8o, 8p, 8q, 8r …
Number of citations: 3 onlinelibrary.wiley.com
NA Rehuman, B Mathew, RK Jat… - … Chemistry & High …, 2020 - ingentaconnect.com
Background: Monoamine oxidases (MAOs) play a crucial role during the development of various neurodegenerative disorders. There are two MAO isozymes, MAO-A and MAO-B. MAO-…
Number of citations: 8 www.ingentaconnect.com

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